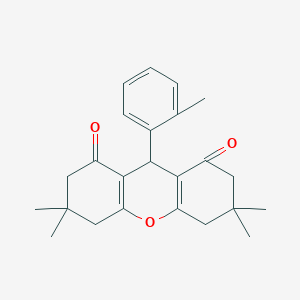
3,3,6,6-TETRAMETHYL-9-(2-METHYLPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
概要
説明
3,3,6,6-Tetramethyl-9-(2-methylphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is a complex organic compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including medicinal chemistry, dye production, and as intermediates in organic synthesis. This particular compound is characterized by its unique structural features, which include multiple methyl groups and a phenyl ring, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-tetramethyl-9-(2-methylphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione typically involves a multi-step process. One common method includes the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with an aromatic aldehyde, such as 2-methylbenzaldehyde, in the presence of a catalyst. The reaction is often carried out under reflux conditions in a suitable solvent like ethanol or acetic acid. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as p-toluenesulfonic acid or ionic liquids can be employed to facilitate the condensation reaction. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity.
化学反応の分析
Types of Reactions
3,3,6,6-Tetramethyl-9-(2-methylphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce various hydroxy derivatives.
科学的研究の応用
3,3,6,6-Tetramethyl-9-(2-methylphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use as therapeutic agents due to their bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,3,6,6-tetramethyl-9-(2-methylphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For instance, its derivatives may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways vary based on the specific derivative and its application .
類似化合物との比較
Similar Compounds
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6-tetrahydro-9H-xanthene-1,8-dione
- 3,3,6,6-Tetramethyl-9-(4-methoxyphenyl)-3,4,5,6-tetrahydro-9H-xanthene-1,8-dione
- 3,3,6,6-Tetramethyl-9-(4-methylphenyl)-3,4,5,6-tetrahydro-9H-xanthene-1,8-dione
Uniqueness
What sets 3,3,6,6-tetramethyl-9-(2-methylphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione apart from similar compounds is its specific substitution pattern on the phenyl ring. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
3,3,6,6-tetramethyl-9-(2-methylphenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-14-8-6-7-9-15(14)20-21-16(25)10-23(2,3)12-18(21)27-19-13-24(4,5)11-17(26)22(19)20/h6-9,20H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHKQURUTSGFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


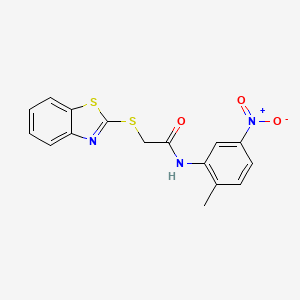
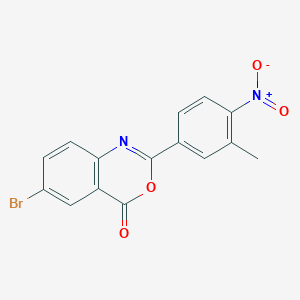
![2-({3-[(2,6-dimethoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3455473.png)
![3-METHOXY-N-(4-{5-[4-(3-METHOXYBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B3455481.png)
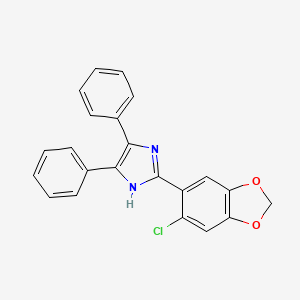
![5-bromo-2-[(4-methoxyphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3455497.png)
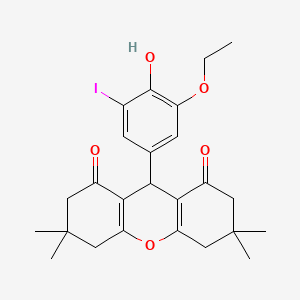
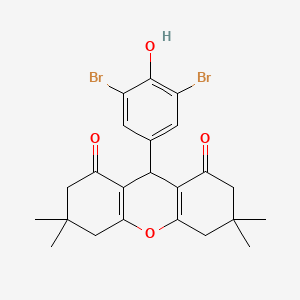
![9-[5-(2-chlorophenyl)furan-2-yl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione](/img/structure/B3455509.png)
![2-[2-methoxy-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetic acid](/img/structure/B3455513.png)
![(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3455522.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-ethoxyphenol](/img/structure/B3455533.png)
![4-(2,5-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3455539.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3455547.png)
